Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid

α-glucosidase inhibition diabetes research natural product screening

Ganoderic Acid Y is a structurally defined lanostane triterpenoid with three distinct, validated mechanisms: α-glucosidase inhibition (IC50 170 μM; 4.2× more potent than acarbose at 712.4 μM), EV71 antiviral activity via post-adsorption uncoating blockade, and HMG-CoA reductase inhibition (IC50 8.6 μM) with concurrent AChE inhibition (IC50 21.1 μM). Unlike structurally related isomers that show no activity, Ganoderic Acid Y demonstrates selective cytotoxicity against SMMC-7721 (IC50 33.5 μM) and A549 (IC50 29.9 μM) cells. Supplied at ≥98% purity for reproducible target engagement. Research use only; not for human or veterinary use.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
Cat. No. B12400876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24-25,31H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25-,28-,29-,30+/m1/s1
InChIKeyHUTCYUJPLOTDMX-WPHHTHJVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganoderic Acid Y (Lanosta-7,9(11),24-trien-3β-hydroxy-26-oic acid): Procurement Guide and Comparative Activity Profile


Lanosta-7,9(11),24-trien-3β-hydroxy-26-oic acid, commonly known as Ganoderic Acid Y (CAS: 86377-52-8), is a tetracyclic lanostane-type triterpenoid [1]. This compound is naturally isolated from the fruiting bodies of Ganoderma lucidum (Reishi mushroom) and structurally characterized by a 3β-hydroxy group and a 26-oic acid moiety on the lanostane skeleton [1]. Ganoderic Acid Y exhibits measurable biological activity across multiple targets, including α-glucosidase inhibition and antiviral activity against enterovirus 71 (EV71) [2].

Why Lanosta-7,9(11),24-trien-3β-hydroxy-26-oic acid Cannot Be Interchanged with Generic Ganoderic Acids or Lanostane Analogs


Lanostane-type triterpenoids from Ganoderma species exhibit profound functional divergence driven by subtle variations in oxidation patterns and side-chain modifications. Direct comparative studies reveal that compounds sharing identical molecular formulas can display either measurable cytotoxicity or complete inactivity across the same panel of tumor cell lines [1]. For example, while Ganoderic Acid Y demonstrates moderate cytotoxicity against SMMC-7721 and A549 cells, the structurally related lanosta-7,9(11),24-trien-26-oic,3-hydroxy isomer shows no activity whatsoever under identical assay conditions [1]. Furthermore, α-glucosidase inhibitory potency among Ganoderic acid derivatives spans orders of magnitude, rendering class-level substitution scientifically unsound for any application requiring reproducible target engagement [2].

Quantitative Differentiation of Lanosta-7,9(11),24-trien-3β-hydroxy-26-oic acid: Evidence-Based Comparator Analysis


α-Glucosidase Inhibitory Activity of Ganoderic Acid Y Compared with Acarbose and Lanosta-7,9(11)-dien-3β-ol

Ganoderic Acid Y inhibits yeast α-glucosidase with an IC50 of 170 μM . For context, acarbose, the clinical standard α-glucosidase inhibitor, exhibits an IC50 of 712.4 μM in comparable yeast α-glucosidase assays, meaning Ganoderic Acid Y is approximately 4.2-fold more potent than this clinically used comparator [1]. Furthermore, a related lanostane analog, lanosta-7,9(11)-dien-3β-ol, shows weaker inhibition with an IC50 of 198.8 μM [2].

α-glucosidase inhibition diabetes research natural product screening

Cytotoxic Activity Profile of Ganoderic Acid Y Compared with Lanosta-7,9(11),24-trien-26-oic,3-hydroxy

In a direct head-to-head cytotoxicity study of three lanostane triterpenoids isolated from the same Ganoderma zonatum extract, Ganoderic Acid Y exhibited moderate cytotoxicity against SMMC-7721 liver cancer cells (IC50 = 33.5 μM) and A549 lung cancer cells (IC50 = 29.9 μM) [1]. In stark contrast, the structurally related isomer lanosta-7,9(11),24-trien-26-oic,3-hydroxy showed no activity against HL-60, MCF-7, or SW480 cell lines under identical MTT assay conditions [1].

cancer cell cytotoxicity liver cancer lung cancer

Anti-EV71 Antiviral Activity of Ganoderic Acid Y and GLTA

In a comparative antiviral evaluation, both Ganoderic Acid Y (GLTB) and lanosta-7,9(11),24-trien-3-one,15;26-dihydroxy (GLTA) were assessed against enterovirus 71 (EV71) infection [1]. The study demonstrated that Ganoderic Acid Y inhibits EV71 replication through a specific mechanism: blocking viral uncoating after host cell adsorption [1]. This mechanism distinguishes Ganoderic Acid Y from compounds that merely block viral attachment.

antiviral research enterovirus 71 hand-foot-mouth disease

HMG-CoA Reductase and AChE Inhibitory Activity of Ganoderic Acid Y

Ganoderic Acid Y inhibits HMG-CoA reductase with an IC50 of 8.60 μM and exhibits acetylcholinesterase (AChE) inhibition with an IC50 of 21.1 μM [1]. In comparison, ganoderic acid DM, a structurally distinct Ganoderma triterpenoid, inhibits HMG-CoA reductase with an IC50 of 9.5 μM and 5α-reductase with an IC50 of 10.6 μM [2].

cholesterol metabolism acetylcholinesterase inhibition HMG-CoA reductase

Structural Authentication: NMR-Supported Identity for Ganoderic Acid Y

The structure of Ganoderic Acid Y has been unequivocally elucidated through comprehensive 1D and 2D NMR spectroscopic analysis, including 1H-NMR, 13C-NMR, DEPT, COSY, NOESY, HMQC, and HMBC techniques . In contrast, many lanostane triterpenoids in the literature are identified solely by comparison with reported spectral data, which introduces ambiguity when isomeric forms co-occur [1]. Commercial vendors specify HPLC purity ≥98% for Ganoderic Acid Y reference standards .

compound authentication natural product chemistry quality control

Recommended Application Scenarios for Lanosta-7,9(11),24-trien-3β-hydroxy-26-oic acid Based on Quantitative Evidence


α-Glucosidase Inhibitor Screening and Diabetes Target Validation

Ganoderic Acid Y is suitable as a natural product-derived positive control or lead scaffold in α-glucosidase inhibitor screening campaigns. Its IC50 of 170 μM against yeast α-glucosidase exceeds the potency of the clinical comparator acarbose (IC50 712.4 μM) by approximately 4.2-fold [1]. This activity profile supports its use in diabetes-related target validation studies and in assays benchmarking novel synthetic α-glucosidase inhibitors.

Human Tumor Cell Line Cytotoxicity Screening (SMMC-7721 and A549)

Ganoderic Acid Y demonstrates measurable and reproducible cytotoxicity against SMMC-7721 liver cancer cells (IC50 = 33.5 μM) and A549 lung cancer cells (IC50 = 29.9 μM) in MTT assays [1]. In contrast, the structurally related isomer lanosta-7,9(11),24-trien-26-oic,3-hydroxy exhibits no detectable activity in identical assays [1]. Researchers should select Ganoderic Acid Y specifically when cytotoxicity screening against these two cell lines is required.

EV71 Antiviral Mechanistic Studies and Uncoating Inhibition

Ganoderic Acid Y inhibits enterovirus 71 (EV71) replication via a specific post-adsorption mechanism: blockade of viral uncoating [1]. This activity profile makes it appropriate for antiviral research programs focused on EV71 and related picornaviruses, particularly as a mechanistic probe for studying uncoating inhibition pathways or as a scaffold for developing novel anti-EV71 therapeutics.

HMG-CoA Reductase Inhibition and Cholesterol Metabolism Research

Ganoderic Acid Y inhibits HMG-CoA reductase with an IC50 of 8.60 μM [1]. This activity is comparable to ganoderic acid DM (IC50 9.5 μM) . The compound may serve as a research tool for studying natural product modulation of cholesterol biosynthesis, with the advantage of concurrent acetylcholinesterase inhibitory activity (IC50 21.1 μM) [1] offering a distinct polypharmacology profile compared to other Ganoderic acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.